A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE typically involves the reaction of glycosidophenylisothiocyanates with various substrates . The reaction conditions often require controlled temperatures and specific reagents to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions . This ensures the compound’s purity and quality, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols .
Scientific Research Applications
A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE involves its interaction with specific molecular targets, such as membrane lectins on the cell surface . These interactions facilitate the uptake of neoglycoproteins into cells, allowing for targeted delivery of therapeutic agents or other molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE include:
Phenyl isothiocyanate: A simpler compound with similar reactivity but lacking the rhamnopyranosyl group.
Glucosidophenyl isothiocyanate: Another glycosidic isothiocyanate with a different sugar moiety.
Uniqueness
This compound is unique due to its specific structure, which includes a rhamnopyranosyl group. This structural feature allows it to interact with specific molecular targets, making it particularly useful in the synthesis of neoglycoproteins and other specialized applications .
Properties
CAS No. |
120967-91-1 |
---|---|
Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.325 |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |
InChI Key |
UDYHMLWCTHVMQT-HPMQQCADSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Origin of Product |
United States |
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